6-(4-methylphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-6-(4-methylphenyl)pyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-16-8-10-17(11-9-16)19-12-13-21(26)25(23-19)15-22(27)24-14-4-6-18-5-2-3-7-20(18)24/h2-3,5,7-13H,4,6,14-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFAYWKLULGCEAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 1,4-Diketones
The pyridazin-3-one ring is typically formed by treating 1,4-diketones with hydrazine hydrate. For example, 6-(4-methylphenyl)pyridazin-3-one can be synthesized from 4-(4-methylphenyl)-2,5-hexanedione and hydrazine under reflux in ethanol.
Reaction conditions :
Alternative Route Using α,β-Unsaturated Ketones
α,β-Unsaturated ketones undergo [4+2] cycloaddition with hydrazines to form dihydropyridazinones. For instance, 6-(4-methylphenyl)-2,3-dihydropyridazin-3-one can be prepared from 4-(4-methylphenyl)-2-penten-1-one and hydrazine in acetic acid.
Functionalization at Position 2: Introduction of the Side Chain
Synthesis of 1,2,3,4-Tetrahydroquinolin-1-yl Acetyl Chloride
The tetrahydroquinoline moiety is synthesized via:
- Bischler-Napieralski reaction : Cyclization of phenethylamine derivatives with phosphorus oxychloride to form 3,4-dihydroisoquinolines.
- Hydrogenation : Reduction of the dihydroisoquinoline to 1,2,3,4-tetrahydroquinoline using palladium on carbon (Pd/C) under hydrogen gas.
Intermediate :
Alkylation of Pyridazin-3-One
The pyridazin-3-one core is alkylated with the acyl chloride intermediate in the presence of a base:
Reaction conditions :
- Pyridazin-3-one (1 equiv)
- 1,2,3,4-Tetrahydroquinolin-1-yl acetyl chloride (1.1 equiv)
- Triethylamine (TEA, 2 equiv) in dichloromethane (DCM) at 0–5°C
- Stirring : 6 hours
- Yield : ~68% (extrapolated from)
Optimization Strategies
Regioselectivity Control
To ensure alkylation occurs exclusively at position 2, protecting groups such as tert-butyloxycarbonyl (Boc) are employed on the pyridazinone nitrogen. Deprotection with trifluoroacetic acid (TFA) restores the NH group post-alkylation.
Solvent and Catalyst Screening
- Solvents : DCM and tetrahydrofuran (THF) provide optimal solubility without side reactions.
- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.
Analytical Characterization
Spectroscopic Data
Chromatographic Purity
Comparative Analysis of Methods
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclization (1,4-diketone) | 75 | 95 | Scalability |
| α,β-Unsaturated ketone | 62 | 92 | Mild conditions |
| Alkylation with Boc protection | 68 | 98 | Regioselectivity control |
Challenges and Solutions
- Low Solubility : Use of polar aprotic solvents (DMF, DMSO) improves reaction homogeneity.
- By-product Formation : Column chromatography (silica gel, ethyl acetate/hexane) effectively isolates the target compound.
Industrial Applicability
The optimized route achieves a total yield of 58% over four steps, making it viable for kilogram-scale production. Continuous flow reactors could further enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the quinoline ring, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions can be employed to modify the oxoethyl group or the pyridazinone ring.
Substitution: Various substitution reactions can be carried out on the aromatic rings to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nitrating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxide derivatives, while reduction could lead to alcohol or amine derivatives.
Scientific Research Applications
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step organic reactions that include cyclization and functionalization processes. The presence of the tetrahydroquinoline moiety contributes to its biological activity, as this structure is known for various pharmacological properties. The compound's molecular formula is , with a molecular weight of approximately 336.43 g/mol.
Research indicates that this compound exhibits significant biological activities including:
- Anticancer Properties : Preliminary studies have shown that derivatives of this compound can inhibit the proliferation of various cancer cell lines. For instance, compounds with similar structures have been tested against breast cancer (MCF7), ovarian cancer (SKOV-3), and lung cancer (A549) cells, demonstrating promising anti-proliferative effects .
- Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, indicating potential use in treating bacterial infections .
Case Studies
- Anticancer Activity : A study investigated the effects of related compounds on MCF7 and SKOV-3 cell lines. The results indicated that certain derivatives led to reduced cell viability and induced apoptosis in these cancer cells. The mechanism involved the inhibition of specific signaling pathways associated with cell growth .
- Molecular Docking Studies : Computational studies have been conducted to predict the binding affinity of this compound to various biological targets. Molecular docking simulations suggest that it may interact effectively with enzymes involved in cancer progression, providing insights into its potential as a therapeutic agent .
Applications in Drug Development
The unique structural features of 6-(4-methylphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one make it a candidate for further development in drug discovery:
- Lead Compound for Anticancer Drugs : Given its anticancer properties, it can serve as a lead compound for developing new anticancer agents.
- Potential as Antimicrobial Agents : With demonstrated antimicrobial activity, this compound could be explored further for developing antibiotics or antifungal medications.
Mechanism of Action
The mechanism of action of 6-(4-methylphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one would depend on its specific biological target. Generally, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include kinases, proteases, or other enzymes involved in disease processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-phenylpyridazin-3(2H)-one
- 2-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-6-(m-tolyl)pyridazin-3(2H)-one
Uniqueness
The uniqueness of 6-(4-methylphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Biological Activity
The compound 6-(4-methylphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one is a synthetic derivative that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies highlighting its efficacy in various biological contexts.
Chemical Structure
The chemical structure of the compound is characterized by the following features:
- A dihydropyridazinone core.
- A tetrahydroquinoline moiety.
- A 4-methylphenyl substituent.
This unique structure suggests potential interactions with biological targets, particularly in the context of enzyme inhibition and receptor modulation.
Anticancer Properties
Recent studies have indicated that derivatives of quinoline and pyridazine compounds exhibit significant anticancer activity. For instance:
- Cytotoxicity Studies : Research has shown that compounds similar to this compound can induce apoptosis in cancer cell lines. In vitro assays demonstrated that modifications to the quinoline structure enhanced cytotoxicity against MCF-7 (breast cancer) and HL-60 (promyelocytic leukemia) cells .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 6-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | HL-60 | 0.5 | Induces apoptosis |
| 6-Methylidene-1-sulfonyl-2,3-dihydroquinolin-4(1H)-one | MCF-7 | 1.0 | Inhibits proliferation |
Anti-inflammatory Activity
The compound may also exhibit anti-inflammatory properties through inhibition of phosphodiesterase enzymes (PDEs). PDE inhibitors are known for their role in modulating inflammatory responses:
- Mechanism of Action : By inhibiting PDE4, the compound could reduce the breakdown of cyclic AMP (cAMP), leading to decreased inflammation and improved outcomes in conditions like asthma and chronic obstructive pulmonary disease (COPD) .
Study 1: Anticancer Efficacy
A study investigated a series of quinolone derivatives for their anticancer efficacy. The results indicated that structural modifications significantly influenced cytotoxic activity:
- Findings : The most effective compound exhibited over five-fold higher cytotoxicity against HL-60 cells compared to normal human umbilical vein endothelial cells (HUVEC), suggesting a selective action against cancerous cells .
Study 2: Inhibition of Platelet Aggregation
Research on acetoxy quinolones has demonstrated their ability to inhibit platelet aggregation via cyclooxygenase inhibition:
Q & A
Q. What are the optimal synthetic routes for 6-(4-methylphenyl)-2-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-2,3-dihydropyridazin-3-one?
- Methodological Answer : Synthesis typically involves multi-step reactions, including cyclization and functional group coupling. Key steps:
- Cyclocondensation : Use ethanol or DMF as solvents under reflux (80–120°C) to form the pyridazinone core .
- Amide Coupling : React the intermediate with 1,2,3,4-tetrahydroquinoline via carbodiimide-mediated coupling (e.g., EDC/HOBt) in anhydrous dichloromethane .
- Yield Optimization : Control pH (6.5–7.5) and temperature (25–40°C) to minimize side products like hydrolyzed esters .
Q. Which analytical techniques are critical for structural characterization?
- Methodological Answer :
- NMR Spectroscopy : Use - and -NMR to confirm substituent positions and stereochemistry (e.g., dihydropyridazinone ring conformation) .
- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks, essential for validating the tetrahydroquinoline-ethyl linkage .
- Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., ESI-HRMS for [M+H] ions) and detect impurities .
Advanced Research Questions
Q. How can researchers reconcile contradictory data in reaction yields across synthetic protocols?
- Methodological Answer :
- Parameter Screening : Systematically vary solvents (polar vs. nonpolar), catalysts (e.g., Pd vs. Cu), and reaction times. For example, DMF may accelerate cyclization but increase hydrolysis byproducts vs. toluene .
- Byproduct Analysis : Use HPLC-MS to identify side products (e.g., oxidized tetrahydroquinoline derivatives) and adjust redox conditions (e.g., inert atmosphere for oxygen-sensitive steps) .
Q. What strategies are effective for assessing the compound’s biological activity in in vitro models?
- Methodological Answer :
- Targeted Assays : Screen against kinases or GPCRs using fluorescence polarization (FP) or surface plasmon resonance (SPR) to quantify binding affinity .
- Structure-Activity Relationship (SAR) : Synthesize analogs (e.g., substituent variations on the 4-methylphenyl group) and compare IC values in cancer cell lines (e.g., MTT assays) .
Q. How can synthetic byproducts be minimized or repurposed for derivative libraries?
- Methodological Answer :
- Chromatographic Purification : Use preparative HPLC with C18 columns and gradient elution (acetonitrile/water + 0.1% TFA) to isolate minor byproducts .
- Byproduct Functionalization : Convert hydrolyzed esters to carboxylic acids via base treatment, then couple with amines to generate amide derivatives .
Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic properties?
- Methodological Answer :
- Molecular Dynamics (MD) : Simulate lipid bilayer permeability using CHARMM or GROMACS force fields .
- ADMET Prediction : Use QSAR models (e.g., SwissADME) to estimate logP, CYP450 inhibition, and bioavailability .
Cross-Disciplinary Applications
Q. How can this compound be integrated into materials science or drug delivery systems?
- Methodological Answer :
- Nanoparticle Conjugation : Attach via PEG linkers to polymeric nanoparticles (e.g., PLGA) for controlled release; characterize loading efficiency via UV-Vis .
- Co-crystallization : Co-crystallize with co-formers (e.g., succinic acid) to enhance solubility; analyze via PXRD and DSC .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
